The synthesis of 4-MeO-MiPT involves several steps, typically starting from commercially available tryptamine derivatives. The general method includes the following:
This synthetic pathway allows for the production of 4-MeO-MiPT in moderate yields .
The synthesis typically requires careful control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Refluxing in solvents like tetrahydrofuran or dimethylformamide is common during alkylation steps. Purification methods often include recrystallization or chromatography to isolate the final product .
The molecular formula for 4-MeO-MiPT is C13H18N2O, and its structure can be represented as follows:
This structural configuration contributes to its unique pharmacological effects compared to other tryptamines .
4-MeO-MiPT can undergo several chemical reactions typical of tryptamines:
Studies on its metabolism indicate that 4-MeO-MiPT is likely processed by cytochrome P450 enzymes, leading to various hydroxylated metabolites . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for detecting these metabolites in biological samples .
The mechanism of action for 4-MeO-MiPT primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is characteristic of many psychedelics, leading to alterations in perception and mood.
Research indicates that compounds similar to 4-MeO-MiPT exhibit varying affinities for serotonin receptors:
The exact binding affinities and downstream signaling pathways remain underexplored, necessitating further research.
While research on 4-MeO-MiPT is limited, it has potential applications in several areas:
4-MeO-MiPT (4-Methoxy-N-methyl-N-isopropyltryptamine) was first synthesized and characterized by the pioneering chemist Alexander Shulgin in the mid-1980s. This novel tryptamine emerged from systematic structure-activity relationship (SAR) studies conducted by Shulgin and his collaborator David B. Repke. Their work, documented in the Journal of Medicinal Chemistry in 1985, explored the psychopharmacological effects of N-methyl-N-isopropyltryptamines with varied aromatic oxygen substituents [1]. Shulgin later included 4-MeO-MiPT in his seminal 1997 book TiHKAL (Tryptamines I Have Known And Loved), which catalogued synthesis methods, dosage ranges, and qualitative effects of numerous psychedelic tryptamines. Initial human trials reported by Shulgin indicated an effective dose of 20–30 mg (or 0.4 mg/kg), with onset within 45–60 minutes and duration of 2–2.5 hours [1] [6].
Table 1: Key Milestones in 4-MeO-MiPT Research
Year | Event | Significance |
---|---|---|
1985 | First synthesis by Shulgin & Repke | Systematic exploration of N-methyl-N-isopropyltryptamine analogs |
1997 | Inclusion in TiHKAL | Public documentation of synthesis and subjective effects |
2014 | First EU identification | Emergence in European designer drug markets |
4-MeO-MiPT belongs to a structurally distinct class of tryptamines characterized by modifications at three key sites: the indole ring, ethylamine side chain, and terminal nitrogen. Specifically:
This strategic substitution at the 4-position was shown to significantly alter receptor binding affinity and functional activity compared to parent compounds. Shulgin’s research demonstrated that 4-methoxy substitution produced milder visual effects but enhanced erotic sensations relative to 4-HO-MiPT [1]. The molecular formula is C₁₅H₂₂N₂O, with a molar mass of 246.35 g/mol and a crystalline form melting at 80–81°C [1] [6].
Unlike traditional entheogens (e.g., psilocybin or DMT), 4-MeO-MiPT has no known historical ethnobotanical use. Its emergence is exclusively tied to modern psychopharmacology and the "research chemical" phenomenon catalyzed by online distribution. Following its documentation in TiHKAL, 4-MeO-MiPT appeared in niche psychedelic communities as a legal alternative to scheduled tryptamines [4]. By 2014, it was formally identified on Italian territory and subsequently monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) [5]. Its proliferation exemplifies the broader trend of novel psychoactive substances (NPS) designed to circumvent drug legislation—a market supplying compounds marketed as "not for human consumption" despite their psychoactive properties [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7